molecular formula C9H8N2O4S B6299854 3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol CAS No. 918967-72-3

3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol

Cat. No. B6299854
CAS RN: 918967-72-3
M. Wt: 240.24 g/mol
InChI Key: WBQJZAVZWHEYQU-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol is a heterocyclic compound and has been studied for its potential applications in various scientific fields. This compound is of interest due to its unique structure which is composed of a 5-membered ring with an oxygen atom at the center and two sulfur atoms at the periphery. The compound has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol has been studied for its potential applications in various scientific fields. It has been used as a model compound for the study of organic synthesis and medicinal chemistry. The compound has also been studied for its potential applications in materials science, such as the synthesis of polymers. In addition, the compound has been studied for its potential applications in the fields of nanotechnology and biotechnology.

Mechanism of Action

The mechanism of action of 3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol is not yet fully understood. However, it is believed that the compound may act as an antioxidant and may inhibit the formation of free radicals. The compound may also act as an anti-inflammatory agent and may have an inhibitory effect on the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, some studies have suggested that the compound may have a protective effect against oxidative stress and may have an inhibitory effect on the production of pro-inflammatory cytokines. In addition, the compound may also have a protective effect against DNA damage.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol for laboratory experiments include its low cost, its ease of synthesis, and its availability. Furthermore, the compound has been studied for its potential applications in various scientific fields and its mechanism of action is relatively well-understood. The main limitation of the compound is its lack of solubility in water, which can make it difficult to work with in some laboratory experiments.

Future Directions

The potential future directions for the use of 3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol include its use as an antioxidant and anti-inflammatory agent, its potential application in materials science, its potential application in the fields of nanotechnology and biotechnology, and its potential use as a model compound for the study of organic synthesis and medicinal chemistry. In addition, further research could be conducted to investigate the compound’s potential applications in other scientific fields, such as its potential use as a drug delivery system.

Synthesis Methods

The synthesis of 3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol can be achieved through a condensation reaction of 3-amino-4-methanesulfonylphenol and 1,2,4-oxadiazole-5-carbaldehyde. This reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds via an intramolecular cyclization of the aldehyde to form the desired product. The reaction is typically carried out at a temperature of 80-100°C and can be completed in a few hours.

properties

IUPAC Name

3-(4-methylsulfonylphenyl)-4H-1,2,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c1-16(13,14)7-4-2-6(3-5-7)8-10-9(12)15-11-8/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQJZAVZWHEYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739569
Record name 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918967-72-3
Record name 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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